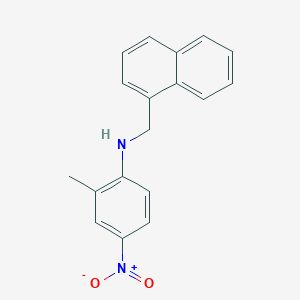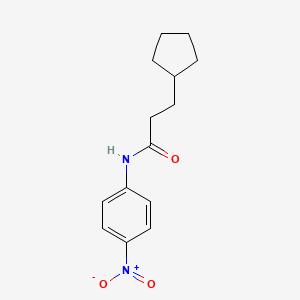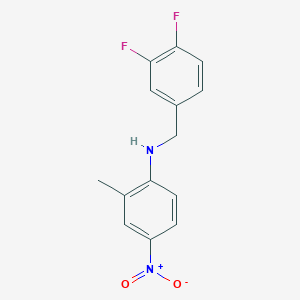
1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BCPAO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of pyrrolidinecarboxamides and has been shown to have significant biological activity in various studies.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death. 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the production of inflammatory cytokines, reducing inflammation in animal models. Additionally, 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, potentially preventing neurodegeneration.
Biochemical and physiological effects:
1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects in various studies. It has been shown to induce apoptosis in cancer cells, leading to cell death. 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce inflammation in animal models, potentially through the inhibition of cytokine production. Additionally, 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, potentially preventing neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent biological activity, which allows for the study of its effects at low concentrations. Additionally, 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds with similar biological activity. However, one limitation of using 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide for cancer treatment. Additionally, the potential use of 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a neuroprotective agent for the treatment of neurodegenerative diseases warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide could lead to its wider use in scientific research.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several chemical reactions, including the condensation of 4-bromobenzaldehyde with 5-chloro-2-methylaniline to form an intermediate compound. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have several potential applications in scientific research. It has been shown to have significant antitumor activity in various cancer cell lines, including breast, colon, and lung cancer. 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, 1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c1-11-2-5-14(20)9-16(11)21-18(24)12-8-17(23)22(10-12)15-6-3-13(19)4-7-15/h2-7,9,12H,8,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVRAWPIWTRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)
![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)

![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)


![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)